Nitrofural;NFZ

Description

Nitrofural (5-nitro-2-furaldehyde semicarbazone, NFZ) is a broad-spectrum nitrofuran antibiotic historically used in aquaculture, veterinary medicine, and topical human applications for its efficacy against Gram-positive and Gram-negative bacteria . Its mechanism involves nitro-reduction by bacterial enzymes, generating reactive intermediates that damage DNA and inhibit cellular processes . However, due to concerns about carcinogenicity and mutagenicity linked to its metabolites, NFZ has been banned in the EU, USA, China, and other regions for use in food animals .

Properties

IUPAC Name |

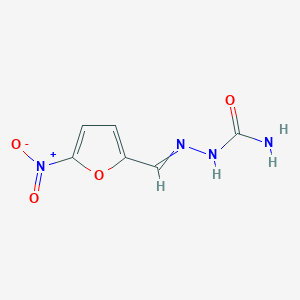

[(5-nitrofuran-2-yl)methylideneamino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIWVQXQOWNYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020944 | |

| Record name | Nitrofurazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-87-0 | |

| Record name | Nitrofurazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrofurazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Acetylation of 2-Furaldehyde

The industrial synthesis of nitrofurazone often begins with 2-furaldehyde due to its low cost and commercial availability. The process involves two sequential steps: nitration to form 5-nitrofurfural diacetate and subsequent condensation with semicarbazide hydrochloride.

In the nitration stage, 2-furaldehyde reacts with a mixture of concentrated nitric acid (4.3 mL) and sulfuric acid (0.3 mL) in acetic anhydride at −5°C to 5°C. This yields 5-nitrofurfural diacetate, characterized by a melting point of 90°C and a 52% yield after recrystallization from ethanol. Nuclear magnetic resonance (NMR) analysis confirms the structure, with distinct signals at δ 7.71 ppm (furan C-H) and δ 2.18 ppm (acetate methyl groups).

Condensation with Semicarbazide Hydrochloride

The diacetate intermediate undergoes hydrolysis and condensation with semicarbazide hydrochloride under varied conditions. Method 8 (Table 1) emerges as the optimal protocol:

-

Reactants : 5-nitrofurfural diacetate (20 mmol), semicarbazide HCl (23 mmol)

-

Solvent System : Ethanol-water-HCl (4:34:1.61 mL)

-

Conditions : 70°C for 20 min, followed by 40 min post-semicarbazide addition

-

Yield : 92% with 102% purity (U.S.P. standards)

This method minimizes side reactions by reducing solvent volume and avoiding prolonged heating, which otherwise degrades nitrofurazone into 5-nitro-furfuryliden azide.

Alternative Synthetic Routes Using Carboxylic Acid Hydrazides

Hydrazide-Hydrazone Condensation

Recent advancements involve condensing 5-nitro-2-furaldehyde with diverse carboxylic acid hydrazides to create nitrofurazone analogues. A generalized procedure includes:

-

Dissolving hydrazides (e.g., isonicotinic hydrazide, benzhydrazide) in ethanol.

-

Adding 5-nitro-2-furaldehyde (0.011 mol) and refluxing for 3 hours.

Notably, analogues derived from 4-nitrobenzhydrazide exhibit superior antibacterial activity (MIC = 0.002 µg/mL against Staphylococcus spp.), surpassing parent compounds like nitrofurantoin.

Spectral Characterization

Synthesized compounds are validated via ¹H NMR and ¹³C NMR:

-

¹H NMR : Singlets at δ 7.92–8.74 ppm (CH group) and δ 10.95–12.40 ppm (NH group).

-

¹³C NMR : Carbonyl signals at δ 160.1–174.9 ppm and furan CH at δ 151.6–152.8 ppm.

Optimization of Reaction Conditions

Acid Catalysts and Solvent Systems

Comparative studies reveal that substituting sulfuric acid with hydrochloric acid improves product stability. For instance:

Temperature and Time Controls

Shortening reaction times from 2 hours to 40–60 minutes prevents thermal degradation. Method 8’s two-stage heating (70°C for 20 min + 40 min) achieves 92% yield, whereas prolonged reflux (Method 1: 2 hours) yields only 82%.

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

Post-synthesis purification employs HPLC with a Hypersil ODS column (100 mm × 2.1 mm) and acetonitrile-water mobile phase. Sample preparation involves dissolving nitrofurazone in dimethylformamide (DMF) and filtering through 0.45 µm membranes.

Compliance with Pharmacopeial Standards

United States Pharmacopeia (U.S.P.) guidelines mandate:

-

pH (1% solution) : 5.0–7.0

-

Loss on Drying : ≤0.5%

-

Ash Content : ≤0.1%

Method 8 meets all criteria, confirming its industrial applicability.

Comparative Analysis of Synthetic Methods

Table 1: Physico-Chemical Properties of Nitrofurazone Across Methods

| Method | Yield (%) | Purity (%) | Melting Point (°C) | pH (1%) | Ash Content | Loss on Drying |

|---|---|---|---|---|---|---|

| 1 | 82 | 83.5 | 240 | + | + | + |

| 2 | 80 | 90.7 | 238 | + | + | + |

| 3 | 79 | 94.1 | 233 | + | + | + |

| 4 | 80 | 96.3 | 235 | + | + | + |

| 5 | 82 | 91.1 | 231 | + | + | + |

| 6 | 85 | 101.5 | 236 | + | + | + |

| 7 | 89 | 101.2 | 236 | + | + | + |

| 8 | 92 | 102.0 | 238 | + | + | + |

"+": Complies with U.S.P. standards

Industrial Scalability and Environmental Considerations

Pilot-Scale Production

Method 8’s reduced solvent consumption (total 39.61 mL vs. 250 mL in Method 2) lowers waste generation and operational costs. Scaling this protocol requires:

Chemical Reactions Analysis

Types of Reactions

Nitrofural undergoes several types of chemical reactions, including:

Reduction: Nitrofural can be reduced by bacterial nitroreductases to form reactive intermediates.

Substitution: Reactions with aldehydes and p-toluene sulfinic acid can form N(4)-substituted semicarbazones.

Common Reagents and Conditions

Reduction: Common reagents include bacterial nitroreductases, which convert nitrofural to electrophilic intermediates.

Substitution: Reagents such as aldehydes and p-toluene sulfinic acid are used under mild conditions.

Major Products

Scientific Research Applications

Antibacterial Applications

Nitrofural has been recognized for its broad-spectrum bactericidal activity against various pathogens. It is particularly effective against Gram-positive bacteria and is utilized in topical formulations for wound healing.

Case Study: NFZ-Loaded Silica Microspheres

- A study demonstrated that NFZ-loaded silica microspheres exhibited enhanced antibacterial activity compared to pure drug suspensions. In vivo tests on rabbits indicated rapid wound healing with no skin irritation, suggesting that this delivery system could be beneficial for treating acute and chronic wounds .

Table 1: Antibacterial Efficacy of NFZ

| Pathogen | Sensitivity to NFZ | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Low |

Anticancer Potential

Recent research has repurposed NFZ as a potential anticancer agent. Studies have shown that certain analogs of NFZ can inhibit the growth of cancer cell lines while maintaining lower cytotoxicity towards normal cells.

Case Study: Novel Nitrofurazone Analogs

- A study reported the synthesis and biological evaluation of NFZ analogs that demonstrated promising anticancer activities against various cancer cell lines (CaCo-2, MDA-MB 231, and HepG-2). The most potent compound increased intracellular reactive oxygen species (ROS) levels, inducing apoptosis by modulating key apoptotic proteins .

Table 2: Anticancer Activity of NFZ Analogs

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 7 | CaCo-2 | 5.2 | Induction of apoptosis via ROS increase |

| Compound 7 | MDA-MB 231 | 4.8 | Downregulation of Bcl-2 |

| Compound 7 | HepG-2 | 6.0 | Upregulation of p53 and caspase 3 |

Environmental Applications

NFZ's degradation in environmental contexts has also been explored, particularly concerning its removal from water systems.

Case Study: Photocatalytic Degradation

- Research investigated the effectiveness of photocatalytic methods for degrading nitrofural in contaminated water. The study found that using TiO2-P25 as a photocatalyst resulted in over 95% mineralization of NFZ, reducing its toxicity and demonstrating a promising approach to mitigate pharmaceutical pollution .

Veterinary Medicine

Nitrofural is commonly used in veterinary medicine for treating infections in livestock and poultry due to its efficacy against bacterial infections.

Case Study: Residue Studies in Broiler Chickens

Mechanism of Action

The exact mechanism of action of nitrofural is not fully understood. it is known to inhibit several bacterial enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity affects enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase . The inhibition of these enzymes disrupts bacterial metabolism, leading to cell death.

Comparison with Similar Compounds

Metabolic Pathways and Marker Residues

- NFZ : Metabolizes into semicarbazide (SEM), but 5-nitro-2-furaldehyde (NF) is a more specific marker .

- NFT: Marker metabolite is 1-aminohydantoin (AHD) .

- FZD: Produces 3-amino-2-oxazolidinone (AOZ) .

- FTD: Generates 5-morpholino-methyl-3-amino-2-oxazolidinone (AMOZ) . Note: Reliance on SEM alone for NFZ detection risks false positives due to cross-reactivity with other nitrofurans .

Detection Methods and Sensitivity

Pharmacological and Toxicological Profiles

- Antibacterial Spectrum :

- Unique Mechanisms :

- Toxicity: NFZ induces apoptosis in testicular cells via caspase-3 activation . All nitrofurans are banned in food animals due to genotoxicity risks .

Regulatory Status

| Region | NFZ | NFT (Human Use) | FZD/FTD |

|---|---|---|---|

| EU/USA/China | Banned | Approved | Banned |

| Developing Countries | Restricted | Available | Limited |

Research Advancements and Clinical Implications

- Environmental Persistence : NFZ is resistant to degradation, requiring advanced photocatalytic-biodegradation systems for removal (e.g., g-C3N4/CdS heterojunctions achieve 83.1% degradation in 4 hours) .

- Sensor Development : MOF-based sensors (e.g., TMPyPE@bio-MOF-1) enable selective NFZ/NFT detection with >95% quenching efficiency .

Biological Activity

Nitrofurazone (NFZ) is a synthetic nitrofuran derivative primarily known for its broad-spectrum antibacterial properties. Over the years, research has revealed its diverse biological activities, including potential applications in cancer therapy and wound healing. This article explores the biological activity of NFZ, supported by data tables, case studies, and detailed research findings.

1. Antibacterial Activity

NFZ exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial nucleic acid synthesis and disrupting cellular processes.

Table 1: Antibacterial Efficacy of Nitrofurazone

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 15 |

In a study involving NFZ-loaded silica microspheres, NFZ demonstrated an increased zone of inhibition compared to pure drug suspensions, indicating enhanced efficacy when formulated appropriately .

2. Anticancer Potential

Recent research has repurposed NFZ as a potential anticancer agent. Studies have shown that NFZ can induce apoptosis in various cancer cell lines, including CaCo-2 (colorectal), MDA-MB-231 (breast), and HepG-2 (liver) cells.

The anticancer activity of NFZ is primarily attributed to its ability to increase intracellular reactive oxygen species (ROS) levels, leading to apoptosis. The compound down-regulates anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like BAX and p53 .

Table 2: Anticancer Activity of Nitrofurazone Analogs

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| NFZ | CaCo-2 | 25 | Induction of ROS and apoptosis |

| Compound 7 | MDA-MB-231 | 15 | Increased ROS, decreased GPx1 activity |

| Compound 7 | HepG-2 | 20 | Upregulation of caspase-3 |

The promising results from these studies suggest that NFZ and its analogs could be developed further for anticancer therapies .

3. Wound Healing Properties

NFZ has also been investigated for its wound healing properties. A study involving NFZ-loaded microspheres demonstrated improved healing rates in rabbit models with skin infections.

Case Study: Wound Healing with NFZ-LD Microspheres

In vitro tests showed that NFZ–lidocaine (LD) microspheres had a significant antibacterial effect while promoting rapid wound healing without causing skin irritation. The combination therapy resulted in effective management of skin infections with reduced toxicity .

4. Environmental Impact and Biodegradation

The environmental persistence of NFZ is a concern due to its widespread use in veterinary medicine. Research indicates that photocatalytic degradation methods can effectively reduce NFZ concentrations in contaminated water.

Table 3: Biodegradation Efficiency of Nitrofurazone

| Treatment Method | Reduction Rate (%) | Duration (Days) | Reference |

|---|---|---|---|

| Photocatalysis with TiO2-P25 | >90 | 14 | |

| Biodegradation with A. xylosoxidans NFZ2 strain | ~90 | 14 |

Photocatalysis coupled with biodegradation was found to be the most effective method for removing NFZ from aquatic environments, resulting in less toxic by-products .

Q & A

Q. How do researchers determine the antibacterial efficacy of Nitrofural (NFZ) in vitro?

Methodological Answer:

- Use standardized assays like broth microdilution to measure the minimum inhibitory concentration (MIC) against target pathogens (e.g., Staphylococcus aureus or E. coli).

- Include positive controls (e.g., ciprofloxacin) and negative controls (vehicle-only solutions like DMSO).

- Validate results via kill-time kinetics to assess bactericidal vs. bacteriostatic effects.

- Reference NFZ's reported IC₅₀ (e.g., 22.83 ± 1.2 μM for cruzain inhibition) as a benchmark .

Q. What experimental models are suitable for evaluating NFZ’s topical applications?

Methodological Answer:

- Employ ex vivo skin models (e.g., porcine skin) to simulate human dermal absorption and toxicity.

- Use murine wound infection models to assess NFZ’s efficacy in promoting healing while controlling bacterial load.

- Measure parameters like wound closure rate, bacterial colony counts, and histopathological analysis of tissue samples .

Q. How can researchers address solubility challenges when preparing NFZ for in vitro studies?

Methodological Answer:

- Optimize solvent systems (e.g., DMSO at 40 mg/mL for stock solutions) and validate stability via HPLC .

- For aqueous assays, use co-solvents (e.g., PEG-400) or cyclodextrin-based formulations to enhance solubility.

- Confirm activity post-solubilization through dose-response assays to rule out solvent interference.

Advanced Research Questions

Q. What mechanisms underlie contradictory data on NFZ’s cytotoxicity in cancer vs. normal cell lines?

Methodological Answer:

- Perform transcriptomic profiling (RNA-seq) to identify NFZ-induced pathways (e.g., oxidative stress vs. DNA damage).

- Compare IC₅₀ values across cell types using Alamar Blue or MTT assays , controlling for metabolic activity differences.

- Validate hypotheses via knockout models (e.g., CRISPR-mediated deletion of nitroreductase enzymes critical for NFZ activation) .

Q. How can researchers resolve discrepancies in reported IC₅₀ values for NFZ across studies?

Methodological Answer:

- Standardize assay conditions (pH, temperature, serum concentration) to minimize variability.

- Conduct meta-analyses of published data, applying statistical models (e.g., random-effects) to account for methodological heterogeneity.

- Replicate conflicting experiments using identical protocols and cell lines to isolate technical vs. biological factors .

Q. What methodologies are effective for studying NFZ’s synergistic interactions with other antimicrobials?

Methodological Answer:

- Use checkerboard assays to calculate the fractional inhibitory concentration index (FICI) for drug combinations.

- Validate synergy via time-kill curves and mechanistic studies (e.g., efflux pump inhibition assays).

- Prioritize combinations showing ≥4-fold MIC reduction compared to monotherapy .

Q. How can the long-term stability of NFZ in experimental formulations be quantified?

Methodological Answer:

- Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products.

- Apply Arrhenius kinetics to extrapolate shelf life under standard storage conditions.

- Assess bioactivity retention post-storage via dose-response assays in relevant infection models .

Q. What experimental designs mitigate risks of microbial resistance development during prolonged NFZ exposure?

Methodological Answer:

- Use serial passage assays with sub-inhibitory NFZ concentrations to monitor resistance mutations.

- Perform whole-genome sequencing of evolved strains to identify resistance mechanisms (e.g., mutations in nitroreductase genes).

- Test cross-resistance to other nitrofurans and unrelated antimicrobials .

Methodological Frameworks

- For hypothesis-driven research, apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions on NFZ’s therapeutic potential .

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate proposed studies on NFZ’s mechanisms .

- Ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets on NFZ’s bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.